molecular formula C3H3Cl5 B075905 1,1,2,3,3-Pentachloropropane CAS No. 15104-61-7

1,1,2,3,3-Pentachloropropane

Cat. No.: B075905
CAS No.: 15104-61-7
M. Wt: 216.3 g/mol
InChI Key: PANVCEBTPSTUEL-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₃Cl₅. It is a colorless liquid at room temperature and has a strong, pungent odor. This compound is primarily used in industrial applications, including as an intermediate in the synthesis of other chemicals and as a solvent.

Scientific Research Applications

1,1,2,3,3-Pentachloropropane has several applications in scientific research:

Safety and Hazards

1,1,2,3,3-Pentachloropropane is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3-Pentachloropropane can be synthesized through the chlorination of trichloropropene. The reaction involves passing chlorine gas through trichloropropene in the presence of a catalyst. The reaction conditions typically include a temperature range of 100 to 200 degrees Celsius and a reaction time of 0.1 to 10 seconds .

Industrial Production Methods

In industrial settings, the continuous preparation method is often employed. This involves continuously introducing chlorine and trichloropropene into a reactor, where they react under controlled conditions. The reaction product is then collected and purified through cooling and rectification under vacuum .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3-Pentachloropropane undergoes several types of chemical reactions, including:

    Substitution Reactions: In which one or more chlorine atoms are replaced by other atoms or groups.

    Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from the molecule, often resulting in the formation of alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines. These reactions typically occur under basic conditions.

    Dehydrochlorination: This reaction can be catalyzed by bases such as potassium hydroxide (KOH) and often requires elevated temperatures.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3-Pentachloropropane: Similar in structure but differs in the position of chlorine atoms.

    1,1,2,2,3-Pentachloropropane: Another isomer with a different arrangement of chlorine atoms.

Uniqueness

1,1,2,3,3-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain industrial and research applications where other isomers may not be as effective .

Properties

IUPAC Name

1,1,2,3,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVCEBTPSTUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164698
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15104-61-7
Record name 1,1,2,3,3-Pentachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15104-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3,3-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3-Pentachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the isomers of tetrachloropropene in relation to 1,1,2,3,3-pentachloropropane?

A: Research by Goubeau et al. [] investigated the structure of tetrachloropropenes derived from this compound. They found that reacting this compound with alcoholic potash solutions primarily yielded cis and trans isomers of tetrachloropropene. This finding is significant because it highlights the potential for this compound to act as a precursor for synthesizing specific tetrachloropropene isomers.

Q2: How can the production of undesirable byproducts be minimized during the synthesis of chlorinated propenes from 1,1,2,3-tetrachloropropane?

A: A patent by [] describes a method to enhance the production of desired chlorinated propenes while minimizing the formation of less desirable pentachloropropane isomers, specifically this compound. The key is to chlorinate the 1,1,2,3-tetrachloropropane before the dehydrochlorination step. This approach helps achieve a good reaction yield compared to conventional methods where dehydrochlorination precedes chlorination.

Q3: Why is understanding the conformational structure of this compound important?

A: Understanding the three-dimensional shape of molecules is crucial for predicting their properties and reactivity. While the provided abstract [] doesn't give specific results, it highlights that electron diffraction studies were conducted to determine the structure of gaseous this compound. This information, combined with molecular mechanics calculations, allows researchers to better understand how this molecule might interact with other molecules and participate in chemical reactions.

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